molecular formula C7H6BFO4 B1592736 4-Borono-3-fluorobenzoic acid CAS No. 851335-07-4

4-Borono-3-fluorobenzoic acid

Cat. No. B1592736
CAS RN: 851335-07-4
M. Wt: 183.93 g/mol
InChI Key: TVNVDRMGOOLVOX-UHFFFAOYSA-N
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Description

4-Borono-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H6BFO4 . It has a molecular weight of 183.93 . The compound is a white to almost white crystal or powder .


Molecular Structure Analysis

The InChI code for 4-Borono-3-fluorobenzoic acid is 1S/C7H6BFO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) . This indicates that the compound contains a boron atom that forms bonds with two hydroxyl groups, a fluorine atom, and a benzene ring.


Physical And Chemical Properties Analysis

4-Borono-3-fluorobenzoic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 402.6±55.0 °C at 760 mmHg . The compound has a molar refractivity of 39.7±0.4 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

Organic Synthesis and Natural Products

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles (NPs), which can be derived from 4-Borono-3-fluorobenzoic acid, have shown promise as antiviral therapeutics. These nanoparticles demonstrate potential as inhibitors against viruses like the Hepatitis C virus (HCV), disrupting the virus's ability to infect healthy cells. Their reduced cellular toxicity compared to other nanoparticle types makes them particularly promising for further investigation as therapeutic agents (M. Khanal et al., 2013).

Fluorescent Sugar Sensors

Water-soluble boronic acids derived from 4-Borono-3-fluorobenzoic acid have been used in creating fluorescent sensors for carbohydrates. These compounds change their fluorescent properties upon binding with sugars, which is highly valuable in detecting and measuring sugar concentrations in various biological and chemical applications (Junfeng Wang et al., 2005).

Biodegradation Studies

Research on the biodegradation of fluorobenzoic acids, including derivatives of 4-Borono-3-fluorobenzoic acid, provides insights into environmental chemistry and microbial metabolism. These studies reveal how certain bacteria can degrade these compounds, which is crucial for understanding pollutant breakdown in natural environments (B. Genthner et al., 1989).

Diagnostic Imaging

4-Borono-3-fluorobenzoic acid is instrumental in radiolabelling peptides for diagnostic imaging, particularly in positron emission tomography (PET). Its derivatives are used to label biomolecules with fluorine-18, a radioactive isotope, allowing for the visualization of biological processes in vivo. This application is significant in medical diagnostics and research, providing insights into disease mechanisms and drug targeting (J. Sutcliffe-Goulden et al., 2002).

Bioremediation and Environmental Research

The compound has been studied for its role in bioremediation, particularly in the degradation of fluorobenzoates by specific bacteria. Understanding these degradation pathways is important for environmental clean-up and managing pollution (F. Boersma et al., 2004).

Biochemical Research

4-Borono-3-fluorobenzoic acid derivatives are used in creating probes for biochemical research, like detecting reactive oxygen species in cells. These compounds offer potential for various applications in cell biology and medical diagnostics (Y. L. Pak et al., 2018).

Development of Antineoplastic Agents

It's also been used in the synthesis of novel retinoid derivatives, which have applications in cancer treatment. The ability of these compounds to induce differentiation in cancer cells opens avenues for new therapeutic strategies (Zhihan Xu et al., 2014).

Advancements in Organoboron Chemistry

This compound contributes to the field of organoboron chemistry, particularly in developing fluorescent molecular rotors and probes. These have diverse applications ranging from material sciences to bioimaging and diagnostics (Marisol Ibarra-Rodrı Guez et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-borono-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNVDRMGOOLVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630896
Record name 4-Borono-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Borono-3-fluorobenzoic acid

CAS RN

851335-07-4
Record name 4-Borono-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dihydroxyboranyl)-3-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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